molecular formula C12H10N2O4S B2361562 S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955697-86-6

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2361562
CAS No.: 955697-86-6
M. Wt: 278.28
InChI Key: ATCLGZQBXOYSNE-UHFFFAOYSA-N
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Description

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is a compound with a complex structure that includes a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the phthalimide derivative, which undergoes a series of reactions including amination, acylation, and thiolation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
  • 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate

Uniqueness

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is unique due to its specific structure, which includes both a phthalimide and an ethanethioate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLGZQBXOYSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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